1,3-Di-tert-butyl-2-ethoxy-1,3,2-diazaphosphinane
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Overview
Description
1,3-Di-tert-butyl-2-ethoxy-1,3,2-diazaphosphinane is a chemical compound that belongs to the class of diazaphosphinanes. These compounds are characterized by the presence of a phosphorus atom bonded to two nitrogen atoms and an oxygen atom. The tert-butyl groups provide steric hindrance, which can influence the compound’s reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di-tert-butyl-2-ethoxy-1,3,2-diazaphosphinane typically involves the reaction of a phosphorus trichloride derivative with a suitable amine and an alcohol. The reaction conditions often require a base to neutralize the hydrochloric acid formed during the reaction. Common bases used include triethylamine or pyridine. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the phosphorus center.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3-Di-tert-butyl-2-ethoxy-1,3,2-diazaphosphinane can undergo various types of chemical reactions, including:
Oxidation: The phosphorus center can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorus center to a lower oxidation state.
Substitution: The ethoxy group can be substituted with other alkoxy or aryloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced phosphorus compounds.
Substitution: Various alkoxy or aryloxy derivatives.
Scientific Research Applications
1,3-Di-tert-butyl-2-ethoxy-1,3,2-diazaphosphinane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug design and development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Di-tert-butyl-2-ethoxy-1,3,2-diazaphosphinane involves its ability to coordinate with metal centers and participate in various chemical reactions. The molecular targets include metal ions and other electrophilic species. The pathways involved often include nucleophilic attack on the phosphorus center, leading to the formation of new bonds and the release of by-products.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Di-tert-butyl-2-methoxy-1,3,2-diazaphosphinane
- 1,3-Di-tert-butyl-2-phenoxy-1,3,2-diazaphosphinane
Uniqueness
1,3-Di-tert-butyl-2-ethoxy-1,3,2-diazaphosphinane is unique due to the presence of the ethoxy group, which can influence its reactivity and stability compared to its methoxy and phenoxy counterparts. The tert-butyl groups provide significant steric hindrance, making it less prone to certain types of reactions, thereby enhancing its stability in various chemical environments.
Properties
CAS No. |
55342-79-5 |
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Molecular Formula |
C13H29N2OP |
Molecular Weight |
260.36 g/mol |
IUPAC Name |
1,3-ditert-butyl-2-ethoxy-1,3,2-diazaphosphinane |
InChI |
InChI=1S/C13H29N2OP/c1-8-16-17-14(12(2,3)4)10-9-11-15(17)13(5,6)7/h8-11H2,1-7H3 |
InChI Key |
KQHIBEFVOMLBBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOP1N(CCCN1C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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